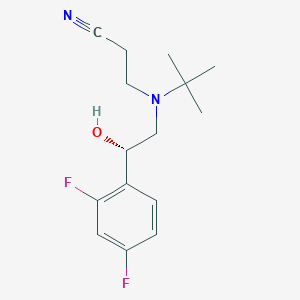

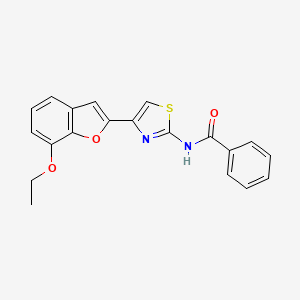

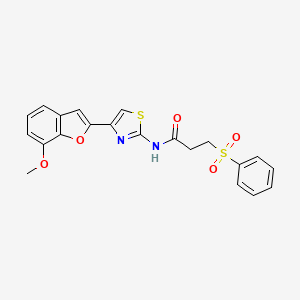

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the development and survival of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

科学的研究の応用

Synthesis and Characterization

Versatile Intermediates for Asymmetric Synthesis : Compounds containing tert-butyl and nitrile groups have been identified as versatile intermediates in the asymmetric synthesis of amines. The use of N-tert-butanesulfinyl aldimines and ketimines, for instance, demonstrates the strategic importance of tert-butyl groups in activating imines towards nucleophilic addition, thereby facilitating the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Chemical Transformations and Reactions : The presence of difluorophenyl and hydroxyethyl groups in compounds opens avenues for various chemical transformations. For example, the reaction of potassium 2-(2,2-dimethylpropanoyl)-1,1,3,3-tetracyanopropenide with 2-sulfanylethanol afforded a compound with a closely related structure, showcasing the chemical reactivity of such entities in producing compounds with potential biological activity (Grigor’ev et al., 2018).

Analytical and Medicinal Chemistry Applications

- Fluorescence and NMR Probes : The structural features of tert-butyl and difluorophenyl groups have been exploited in the design of fluorescence and NMR probes. For example, the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as Fmoc-, Boc-, and free amino acids highlighted their utility in probes and medicinal chemistry, owing to distinct conformational preferences and sensitivity in 19F NMR applications (Tressler & Zondlo, 2014).

Material Science and Electrochemistry

- Electrolyte Components for Lithium-Ion Batteries : The nitrile function, as part of complex molecules, finds applications in the development of safe electrolytes for lithium-ion batteries. Ternary mixtures involving nitrile-functionalized compounds have demonstrated high safety and better wettability to separator and electrodes, showcasing the role of such chemical structures in enhancing the performance and safety of energy storage devices (Liu et al., 2016).

特性

IUPAC Name |

3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O/c1-15(2,3)19(8-4-7-18)10-14(20)12-6-5-11(16)9-13(12)17/h5-6,9,14,20H,4,8,10H2,1-3H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZANTSKRYJQTMM-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCC#N)CC(C1=C(C=C(C=C1)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)N(CCC#N)C[C@H](C1=C(C=C(C=C1)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2634414.png)

![5,6-dimethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2634415.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2634418.png)

![Thiomorpholin-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholin-2-yl]methanone](/img/structure/B2634433.png)

![tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2634437.png)